4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine
Description
Overview of Pyrimidine (B1678525) Scaffold Significance in Drug Discovery
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. researchgate.netnih.gov Its prevalence in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems. This inherent biocompatibility has rendered pyrimidine derivatives a fertile ground for the development of a vast array of therapeutic agents. nih.govrsc.org
The synthetic tractability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity. rsc.org Consequently, pyrimidine-based drugs have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.gov A notable example is the anticancer drug 5-fluorouracil, which underscores the enduring therapeutic relevance of this scaffold. The inclusion of the pyrimidine moiety in a drug candidate is often a strategic choice to enhance its interaction with biological targets.
Importance of Thiophene (B33073) Ring Systems in Bioactive Molecules
Thiophene, a five-membered sulfur-containing aromatic heterocycle, is another privileged scaffold in medicinal chemistry. tandfonline.com Its structural similarity to the benzene (B151609) ring allows it to act as a bioisostere, offering modulated electronic and lipophilic properties while maintaining key steric interactions with biological targets. Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. tandfonline.com
The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity of the molecule to its target. Furthermore, the thiophene nucleus can be readily functionalized, providing a versatile platform for the synthesis of diverse compound libraries for biological screening. The incorporation of a thiophene ring into a drug candidate can significantly influence its metabolic stability and pharmacokinetic profile.
Rationalization for Incorporating Nitro Groups in Heterocyclic Drug Candidates
The introduction of a nitro group onto a heterocyclic scaffold is a common strategy in medicinal chemistry to impart or enhance biological activity. nih.gov The strong electron-withdrawing nature of the nitro group can profoundly influence the electronic properties of the parent molecule, affecting its reactivity and interaction with biological macromolecules.
A key aspect of the medicinal chemistry of nitro-substituted heterocycles is their potential for bioreductive activation. nih.gov In hypoxic environments, such as those found in solid tumors or within certain microorganisms, the nitro group can be enzymatically reduced to generate reactive nitroso, hydroxylamino, and amino metabolites. These reactive species can subsequently induce cellular damage through various mechanisms, including DNA damage and oxidative stress, leading to cytotoxic or antimicrobial effects. This mode of action forms the basis for the therapeutic efficacy of several nitroaromatic drugs. nih.gov Structure-activity relationship studies on nitrothiophenes have shown a correlation between their electronic properties and antibacterial activity. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
913322-71-1 |
|---|---|
Molecular Formula |
C8H6N4O2S |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
4-(5-nitrothiophen-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H6N4O2S/c9-8-10-4-3-5(11-8)6-1-2-7(15-6)12(13)14/h1-4H,(H2,9,10,11) |
InChI Key |
RPGPNYPYBUYNTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=CC=C(S2)[N+](=O)[O-])N |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis of 4 5 Nitrothiophen 2 Yl Pyrimidin 2 Amine and Analogues
Advanced Spectroscopic Techniques for Structural Elucidation.
Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and electronic properties of chemical compounds. Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for the characterization of 4-(5-nitrothiophen-2-yl)pyrimidin-2-amine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) and thiophene (B33073) rings, as well as the amino group. For comparison, in a related series of 2-aminopyrimidine (B69317) derivatives, the amino protons typically appear as a broad singlet in the range of 5.1-5.3 ppm. ijirset.com Protons on the pyrimidine ring of various derivatives have been observed at specific chemical shifts; for example, in 6-chloro-4-(N-phenyl)-2,4-pyrimidinediamine, the H-5 proton appears as a singlet at 5.99 ppm. nih.gov The protons on the thiophene ring are expected in the aromatic region, with their exact shifts influenced by the electron-withdrawing nitro group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For 2-aminopyrimidine derivatives, the carbon atoms of the pyrimidine ring exhibit characteristic chemical shifts. For instance, in 6-chloro-4-(N-phenyl)-2,4-pyrimidinediamine, the pyrimidine carbons (C-2, C-4, C-5, and C-6) resonate at δ 161.9, 158.1, 93.7, and 162.8 ppm, respectively. nih.gov The carbons of the nitrothiophene ring in the target compound would also show distinct signals, with the carbon bearing the nitro group expected to be significantly downfield.
Expected NMR Data for this compound:
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine-H | 6.0 - 8.5 | 90 - 165 |
| Thiophene-H | 7.0 - 8.5 | 120 - 150 |
| NH₂ | 5.0 - 7.0 | - |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
For this compound, the FT-IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group, C=N and C=C stretching of the pyrimidine and thiophene rings, and the N-O stretching of the nitro group. In related 2-aminopyrimidine compounds, the N-H stretching vibrations of the primary amino group are typically observed in the range of 3456-3182 cm⁻¹. ijirset.com The C=N stretching vibration in pyrimidine rings is usually found around 1670 cm⁻¹. The nitro group (NO₂) is expected to show strong asymmetric and symmetric stretching vibrations.
Expected FT-IR Data for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3100 - 3500 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Pyrimidine (C=N) | Stretching | 1650 - 1680 |
| Aromatic (C=C) | Stretching | 1400 - 1600 |
| Nitro (N-O) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (N-O) | Symmetric Stretching | 1345 - 1385 |
| Thiophene (C-S) | Stretching | 600 - 700 |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems and chromophores, such as the nitro group and the aromatic rings in this compound, leads to characteristic absorption bands.
The UV-Vis spectrum of this compound is expected to exhibit absorptions arising from π→π* and n→π* electronic transitions. Nitroaromatic compounds are known to have absorption maxima in the UV-Vis region, typically ranging from 170-270 nm, with the exact wavelength and intensity being highly dependent on the molecular structure. nih.gov The extended conjugation between the pyrimidine and nitrothiophene rings is likely to result in absorption bands at longer wavelengths.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing.
While the crystal structure of this compound has not been reported, studies on analogous pyrimidine derivatives provide insights into the expected structural features. For example, the crystal structure of N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, a thieno[2,3-d]pyrimidine (B153573) derivative, revealed a "folate" binding mode, demonstrating how the pyrimidine ring can interact with biological targets. nih.gov In another study on 2,4,6-triaminopyrimidine-1,3-diium dinitrate, the pyrimidine ring was found to be essentially planar. iucr.org The crystal packing in these and other pyrimidine derivatives is often stabilized by a network of intermolecular hydrogen bonds and π–π stacking interactions. nih.gov
For this compound, it is anticipated that the pyrimidine and nitrothiophene rings would be nearly coplanar to maximize π-conjugation. The crystal packing would likely be dominated by hydrogen bonds involving the amino group and the nitrogen atoms of the pyrimidine ring, as well as potential π–π stacking between the aromatic rings.
Hirshfeld Surface Analysis for Intermolecular Interactions.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts between neighboring molecules.
In studies of various pyrimidine derivatives, Hirshfeld surface analysis has shown that H···H, N···H/H···N, and C···H/H···C contacts are often the most significant contributors to crystal packing. nih.gov For instance, in the crystal structure of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile, H···H, N···H/H···N, and C···H/H···C contacts accounted for 38.5%, 33.3%, and 27.3% of the total interactions, respectively. nih.gov These findings suggest that van der Waals forces and hydrogen bonding play crucial roles in the stabilization of the crystal structure. A similar distribution of intermolecular contacts would be expected for this compound, with the amino and nitro groups playing a key role in forming hydrogen bonds.
In Vitro Biological Activity Spectrum and Mechanistic Insights of 4 5 Nitrothiophen 2 Yl Pyrimidin 2 Amine and Analogues
Evaluation of Antimicrobial Activity.nih.govnih.govbibliomed.orgnih.govnih.gov
Analogues of 4-(5-nitrothiophen-2-yl)pyrimidin-2-amine, particularly those containing thiophene (B33073) and pyrimidine (B1678525) rings, have demonstrated notable antimicrobial properties. The presence of the nitro group on the thiophene ring is a feature common to many synthetic antimicrobial agents, suggesting its importance for biological activity. nih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains.nih.govnih.govresearchgate.netresearchgate.net
Derivatives containing the nitrothiophene or thiophenyl-pyrimidine scaffold show significant antibacterial action, with a more pronounced effect typically observed against Gram-positive bacteria. nih.govresearchgate.net Studies on various 2-aminothiophene and nitrothiophene derivatives have confirmed their efficacy against strains like Staphylococcus aureus and, in some cases, Gram-negative bacteria such as Escherichia coli. nih.gov
A specific thiophenyl-pyrimidine derivative, referred to as F20, has demonstrated potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govresearchgate.net Its efficacy often surpasses that of conventional antibiotics like vancomycin (B549263) and methicillin (B1676495) in in vitro tests. nih.govresearchgate.net However, the activity against Gram-negative strains is generally weaker, which may be due to the difficulty of penetrating the outer membrane of these bacteria. nih.gov Similarly, certain pyridothienopyrimidine derivatives have shown potent activity against Bacillus cereus and S. aureus. researchgate.net
Table 1: In Vitro Antibacterial Activity of Selected Thiophenyl-Pyrimidine Analogues
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiophenyl-pyrimidine (F20) | S. aureus (MRSA) | 2 | nih.govresearchgate.net |
| Thiophenyl-pyrimidine (F20) | S. aureus | 2 | nih.govresearchgate.net |
| Thiophenyl-pyrimidine (F20) | B. subtilis | 1 | nih.govresearchgate.net |
| Thiophenyl-pyrimidine (F20) | E. faecium (VRE) | 4 | nih.govresearchgate.net |
| Thiophene derivative 4 | Col-R A. baumannii (MIC50) | 16 | nih.gov |
| Thiophene derivative 4 | Col-R E. coli (MIC50) | 8 | nih.gov |
| Thiophene derivative 8 | Col-R A. baumannii (MIC50) | 32 | nih.gov |
| 7,9-dimethyl-pyridothienopyrimidine | B. cereus | 4 | researchgate.net |
Antifungal Efficacy.bibliomed.orgnih.govuniroma1.itnih.gov
The antifungal potential of compounds related to this compound has also been investigated. Pyrimidine derivatives have been identified as a novel class of antifungals with activity against a range of pathogenic yeasts and molds. nih.govnih.gov For instance, certain pyrimidine-based molecules exhibit inhibitory effects against Aspergillus fumigatus, Aspergillus terreus, Cryptococcus neoformans, and some Candida species. nih.gov
The activity can be fungistatic or fungicidal depending on the specific compound and fungal species. nih.govmdpi.com While some pyrimidine analogues show potent activity, their effectiveness can be limited in wild-type fungal strains due to efflux pump mechanisms, which actively remove the compounds from the cell. nih.gov Additionally, other related nitroheterocyclic compounds, such as nitrofuran derivatives, have demonstrated broad-spectrum antifungal activity against pathogenic species like Candida, Cryptococcus, Aspergillus, and Trichophyton. uniroma1.it
Table 2: In Vitro Antifungal Activity of Selected Pyrimidine Analogues
| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Pyrimidine-based inhibitor (Compound 1) | Aspergillus fumigatus | 8–16 | nih.gov |
| Pyrimidine-based inhibitor (Compound 1) | Scedosporium apiospermum | 2 | nih.gov |
| Pyrimidine-based inhibitor (Compound 1) | Cryptococcus neoformans | 2 | nih.gov |
| Pyrimidine-based inhibitor (Compound 1) | Candida albicans | 64 | nih.gov |
| Pyrimidine-based inhibitor (Compound 1) | Candida auris | 8 | nih.gov |
Proposed Mechanisms of Antimicrobial Action (e.g., inhibition of bacterial enzymes).nih.govresearchgate.netnih.govmdpi.com
The mechanism of action for thiophenyl-pyrimidine analogues has been linked to the inhibition of essential bacterial cellular processes. nih.govresearchgate.net A primary target identified is the FtsZ protein, a crucial component of the bacterial cell division machinery. nih.govmdpi.com The thiophenyl-pyrimidine derivative F20 has been shown to inhibit the dynamic polymerization of FtsZ and its GTPase activity. nih.govresearchgate.netpolyu.edu.hk This disruption prevents the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leading to cell filamentation and death. nih.govresearchgate.net This mode of action makes such compounds promising candidates for combating drug-resistant bacteria. nih.gov
For antifungal pyrimidine analogues, a proposed mechanism involves the disruption of ergosterol (B1671047) biosynthesis. nih.gov Specifically, these compounds are thought to inhibit the enzyme lanosterol (B1674476) demethylase, leading to the accumulation of lanosterol at the expense of ergosterol, a vital component of the fungal cell membrane. nih.gov
Antiprotozoal Activity, Specifically Antileishmanial Investigations.nih.govnih.govdur.ac.uknih.gov
Nitro-aromatic compounds, including nitrothiophenes, are recognized for their significant antiprotozoal properties. nih.gov Analogues of this compound have been evaluated for their efficacy against Leishmania species, the causative agents of leishmaniasis. nih.govdur.ac.uknih.gov
Activity Against Promastigote and Amastigote Forms of Leishmania Species.nih.govnih.govnih.govresearchgate.netresearchgate.net
Nitrothiophene derivatives have demonstrated potent leishmanicidal activity against both the extracellular promastigote and intracellular amastigote forms of the parasite. nih.govdur.ac.uk For example, 5-nitrothiophene nitrones and 5-nitrothiophene-2-carboxamides have shown efficacy against Leishmania amazonensis, L. infantum, and L. major. nih.govdur.ac.uk Similarly, 2-amino-thiophene derivatives have proven effective at inhibiting the growth of L. braziliensis, L. major, and L. infantum promastigotes, with one analogue (SB-200) also showing strong activity against the clinically relevant amastigote form. nih.govresearchgate.net The efficacy of these compounds is often significantly higher than that of standard drugs like Glucantime. nih.govresearchgate.net
Table 3: In Vitro Antileishmanial Activity of Selected Nitrothiophene and Aminothiophene Analogues
| Compound/Analogue | Leishmania Species | Parasite Stage | IC50 (μM) | Reference |
|---|---|---|---|---|
| 5-Nitro-furan nitrone (1a) | L. infantum | Amastigote | 0.019 | nih.gov |
| 5-Nitro-furan nitrone (1b) | L. infantum | Amastigote | 0.169 | nih.gov |
| 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole (6e) | L. major | Promastigote (48h) | ~20.1 (7.1 µg/mL) | nih.govresearchgate.net |
| 2-amino-thiophene (SB-200) | L. infantum | Promastigote | 3.96 | nih.govresearchgate.net |
| 2-amino-thiophene (SB-200) | L. infantum | Amastigote | 2.85 | nih.govresearchgate.net |
| 2-amino-thiophene (SB-200) | L. braziliensis | Promastigote | 4.25 | nih.govresearchgate.net |
| 2-amino-thiophene (SB-200) | L. major | Promastigote | 4.65 | nih.govresearchgate.net |
Inhibition of Parasitic Topoisomerases and Other Relevant Enzymes.nih.govdur.ac.uknih.govnih.govresearchgate.net
The antileishmanial mechanism of nitrothiophene-containing compounds is often attributed to their bioactivation by parasitic nitroreductases (NTRs). nih.govdur.ac.uk Leishmania possesses a type I nitroreductase (LmjNTR1) that reduces the nitro group of these compounds. dur.ac.uk This reduction process generates reactive metabolites, such as hydroxylamines and α,β-unsaturated open-chain nitriles, which can covalently modify multiple protein targets within the parasite, leading to mitochondrial damage, accumulation of reactive oxygen species (ROS), and cell death. dur.ac.uk The activation by both NTR1 and NTR2 enzymes in some analogues could also slow the development of drug resistance. nih.gov
Another critical target for antiprotozoal drugs is the parasite's DNA topoisomerases. nih.govresearchgate.net These enzymes are essential for managing DNA topology during replication and transcription. researchgate.net The Leishmania topoisomerase I (LdTopIB) has a unique bi-subunit structure, distinct from the monomeric human enzyme, making it an attractive drug target. nih.gov While direct evidence for this compound is not available, other classes of compounds, such as indolyl quinolines, have been shown to act as dual inhibitors of both type I and type II DNA topoisomerases in Leishmania donovani. nih.gov This dual inhibition presents a powerful strategy for developing new antileishmanial agents. nih.gov
Selectivity Profile in Parasite vs. Host Cells
A critical aspect of any potential therapeutic agent is its selective toxicity toward the target pathogen over host cells. Studies on 5-nitrothiophene derivatives have demonstrated a favorable selectivity profile. For instance, certain 5-nitrothiophene compounds have been shown to be highly active against both replicating and non-replicating forms of Mycobacterium tuberculosis while exhibiting no significant cytotoxicity against human cell lines such as the liver cancer cell line HepG2 and the lung cancer cell line A549 at concentrations of 20 μg/ml. nih.gov
Similarly, evaluations of 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazole derivatives, which are structural analogues, assessed cytotoxicity in human THP-1 and murine RAW 264.7 cell lines. nih.gov These studies revealed that the compounds possessed a lower potential for cytotoxicity when compared directly to their antibacterial activity, indicating a degree of selective action against the bacterial cells over the mammalian host cells. nih.gov This selectivity is a promising characteristic for the development of agents that can effectively target pathogens with minimal impact on the host.
| Compound Class | Pathogen/Target | Host Cell Lines Tested | Observed Selectivity |
|---|---|---|---|
| 5-Nitrothiophene derivative | Mycobacterium tuberculosis | HepG2, A549 | No cytotoxicity observed at 20 μg/ml. nih.gov |
| 5-(5-Nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazole derivatives | Mycobacterium tuberculosis | THP-1, RAW 264.7 | Lower cytotoxicity potential compared to antibacterial activity. nih.gov |
Antituberculosis Activity Against Mycobacterium tuberculosis
5-Nitrothiophene compounds have demonstrated significant activity against Mycobacterium tuberculosis. nih.govnih.gov These compounds function as prodrugs, meaning they require enzymatic activation to exert their effect. nih.gov The mechanism of action involves the activation of the 5-nitrothiophene by an F420-dependent nitroreductase enzyme called Ddn. nih.govnih.gov This activation process leads to the release of nitric oxide (NO). nih.gov Nitric oxide is a reactive molecule that nonspecifically kills M. tuberculosis, and this mechanism is effective against both actively replicating and non-replicating (persistent) bacteria. nih.gov The ability to target non-replicating mycobacteria is particularly important for developing more effective tuberculosis treatments. nih.gov
Efficacy Against Resistant Strains
The unique activation pathway of 5-nitrothiophenes has implications for their activity against drug-resistant M. tuberculosis. Mutants of M. tuberculosis that develop resistance to 5-nitrothiophenes often exhibit cross-resistance to nitroimidazole drugs like PA-824. nih.govnih.gov This suggests a shared mechanism of action and activation. nih.gov Investigations into these resistant mutants have revealed that resistance is often linked to an inability to produce the F420 cofactor, which is essential for the Ddn enzyme to activate the prodrug. nih.govnih.gov Furthermore, studies on related 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazole derivatives have confirmed their antibacterial properties against multidrug-resistant M. tuberculosis. nih.gov
In Vitro Anticancer Activity Against Selected Cell Lines
Derivatives containing the thienopyrimidine scaffold, which is structurally analogous to this compound, have been evaluated for their potential as anticancer agents. mdpi.comnih.gov These compounds have been tested against various human cancer cell lines, demonstrating selective cytotoxicity.
For example, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.comnih.gov One derivative showed a particularly strong effect against the MCF-7 cell line, with an IC₅₀ value of 4.3 ± 0.11 µg/mL. mdpi.com Another study on (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives found that certain compounds exhibited potent and selective anticancer activity against the HCT-116 human colon cancer cell line, with the most active compound recording an IC₅₀ value of 7.1 ± 0.07 µM/ml. nih.gov This activity was significantly more potent than what was observed against other tested cancer cell lines. nih.gov
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) |
|---|---|---|
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast) | 4.3 ± 0.11 µg/mL |
| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) (Compound 4g) | HCT-116 (Colon) | 7.1 ± 0.07 µM/ml |
| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) (Compound 4a) | HCT-116 (Colon) | 10.5 ± 0.07 µM/ml |
| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) (Compound 4c) | HCT-116 (Colon) | 11.9 ± 0.05 µM/ml |
Growth Inhibition in Cancer Cell Lines
Comprehensive searches of scientific literature did not yield specific data on the growth inhibitory effects of this compound on cancer cell lines. While derivatives of pyrimidine and thiophene are widely studied for their antiproliferative properties, and various analogues have been tested against numerous cancer cell lines, specific IC50 values or percentages of growth inhibition for the parent compound against cell lines such as A549 (lung carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma) are not publicly available in the reviewed literature. Further empirical studies are required to determine the cytotoxic and antiproliferative profile of this specific molecule.
Enzyme Inhibition in Oncogenic Pathways (e.g., P38 MAPk, DOT1L)
The mitogen-activated protein kinase (MAPK) cascades and histone methyltransferases are critical signaling pathways often dysregulated in cancer, making them attractive targets for therapeutic intervention.
P38 MAPK Inhibition:
There is no specific published data detailing the direct inhibitory activity of this compound against p38 MAPK. Although compounds containing thienopyrimidine scaffolds have been investigated as potential p38α MAPK inhibitors, the inhibitory profile of this particular compound remains uncharacterized.
DOT1L Inhibition:
The histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like) is a key enzyme involved in the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a mark associated with active transcription. Its dysregulation is particularly implicated in MLL-rearranged leukemias. Research into inhibitors of DOT1L has led to the exploration of various chemical scaffolds, including those related to this compound.
A study by Castillo-Aguilera et al. explored a series of pyrimidinothiophenamide derivatives as potential DOT1L inhibitors. nih.govrsc.org These compounds can be considered analogues of this compound, where the 2-amino group of the pyrimidine is part of a larger amide structure. In this research, various amines were coupled with 5-nitrothiophen-2-carboxylic acid to generate a library of compounds. While these analogues did not exhibit potent inhibitory activity against DOT1L, their evaluation against other histone methyltransferases revealed some activity. For instance, certain pyrimidinobenzylamide analogues in the same study showed inhibitory effects on other epigenetic targets such as DNMT3a and PRMT4. nih.govrsc.org
Specifically, for the pyrimidinothiophenamide series, the study did not report significant DOT1L inhibition. The focus of the reported inhibitory activity was on other analogues synthesized within the same research program. For example, compound 19d (a pyrimidinobenzylamide) was identified as a DNMT3a inhibitor with an IC50 of 8.0 μM, and compound 19g showed an EC50 of 11.0 μM against PRMT4. nih.govrsc.org This suggests that while the broader structural class has potential for epigenetic modulation, the specific pyrimidinothiophenamide analogues synthesized and tested in that study were not potent DOT1L inhibitors.
The table below summarizes the activity of selected analogues from the aforementioned study on related epigenetic targets.
| Compound | Target Enzyme | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| 19d (pyrimidinobenzylamide analogue) | DNMT3a | 8.0 µM (IC50) | nih.govrsc.org |
| 19g (pyrimidinobenzylamide analogue) | PRMT4 | 11.0 µM (EC50) | nih.govrsc.org |
These findings indicate that while the core structure is of interest in the design of enzyme inhibitors for oncogenic pathways, further structural modifications would be necessary to achieve potent and selective inhibition of DOT1L or p38 MAPK by compounds related to this compound.
Conclusion and Future Perspectives in the Research of 4 5 Nitrothiophen 2 Yl Pyrimidin 2 Amine
Summary of Key Research Findings and Current Understanding
While direct research on 4-(5-nitrothiophen-2-yl)pyrimidin-2-amine is not extensively documented in publicly available literature, a substantial body of research on its constituent moieties provides a strong foundation for understanding its potential. The pyrimidine (B1678525) ring is a core structure in numerous biologically active compounds, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. orientjchem.orgnih.govgsconlinepress.comcore.ac.ukwjarr.com The 2-aminopyrimidine (B69317) subunit, in particular, is a well-established pharmacophore found in several marketed drugs and is known to participate in crucial hydrogen bonding interactions with biological targets. ijpsjournal.comresearchgate.netmdpi.com
Similarly, the nitrothiophene scaffold has been investigated for its therapeutic potential, with derivatives showing promise as antibacterial and antitubercular agents. nih.govresearchgate.netnih.gov The nitro group, a strong electron-withdrawing group, is often crucial for the biological activity of these compounds, although it can also be associated with toxicity. acs.orgacs.orgnih.gov The combination of the 2-aminopyrimidine and 5-nitrothiophene moieties in a single molecule suggests the potential for synergistic or unique biological activities.
Based on the activities of these related compounds, the current understanding suggests that this compound is a promising candidate for screening against a variety of therapeutic targets, particularly in the areas of oncology and infectious diseases.
Prospects for Further Structural Modification and Optimization
The chemical structure of this compound offers several avenues for structural modification to optimize its pharmacological properties. Structure-activity relationship (SAR) studies on analogous compounds can guide these efforts.
Key areas for modification include:
Substitution on the Pyrimidine Ring: The pyrimidine ring presents several positions where substituents can be introduced to modulate activity, selectivity, and physicochemical properties. For instance, substitution at the 5-position of the pyrimidine ring can influence the electronic properties and steric profile of the molecule.
Modification of the Amino Group: The 2-amino group is a key site for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems could lead to compounds with altered target-binding affinities and pharmacokinetic profiles.
Alterations to the Nitrothiophene Moiety: The position and nature of the substituent on the thiophene (B33073) ring are critical. While the nitro group is often important for activity, its replacement with other electron-withdrawing groups could be explored to mitigate potential toxicity while retaining biological efficacy. nih.gov
A systematic approach to these modifications, guided by SAR studies of related kinase inhibitors and antimicrobial agents, will be crucial for the development of optimized analogues. brieflands.comresearchgate.netnih.gov
| Modification Site | Potential Modification | Anticipated Outcome |
|---|---|---|
| Pyrimidine Ring (C5) | Introduction of small alkyl or halogen groups | Modulation of lipophilicity and target interaction |
| 2-Amino Group | Acylation or formation of Schiff bases | Enhanced target binding and altered solubility |
| Nitrothiophene Ring | Replacement of nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) | Reduced potential for toxicity while maintaining activity |
Potential for Development of Novel Therapeutic Agents
The diverse biological activities associated with pyrimidine and nitrothiophene derivatives suggest that this compound could be a valuable starting point for the development of novel therapeutic agents. wjarr.comgsconlinepress.comjuniperpublishers.com
Potential therapeutic applications include:
Anticancer Agents: Many 2-aminopyrimidine derivatives function as kinase inhibitors, a critical class of anticancer drugs. researchgate.netnih.gov The planar nature of the this compound structure could allow it to fit into the ATP-binding pocket of various kinases.
Antimicrobial Agents: Both pyrimidine and nitroaromatic compounds have a long history in the development of antimicrobial drugs. orientjchem.orgijpsjournal.comnih.govnih.gov This compound could be effective against a range of bacterial and fungal pathogens, including drug-resistant strains.
Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties. nih.gov Further investigation could reveal a role for this compound in treating inflammatory conditions.
Antiviral Agents: The pyrimidine scaffold is a key component of many antiviral nucleoside analogues. While this compound is not a nucleoside analogue, its pyrimidine core warrants investigation for antiviral activity. orientjchem.org
| Therapeutic Area | Rationale based on Structural Moieties | Potential Molecular Targets |
|---|---|---|
| Oncology | 2-aminopyrimidine is a known kinase inhibitor scaffold. | Protein Kinases (e.g., EGFR, CDK) nih.govnih.gov |
| Infectious Diseases | Nitrothiophenes and pyrimidines have established antimicrobial activity. nih.gov | Bacterial and fungal enzymes, DNA/RNA synthesis. |
| Inflammation | Pyrimidine derivatives have shown anti-inflammatory effects. nih.gov | Cyclooxygenase (COX), cytokines. |
Integration of Advanced Computational and Experimental Approaches
Future research on this compound will greatly benefit from the integration of advanced computational and experimental techniques. researchgate.net
Computational Modeling: Molecular docking studies can be employed to predict the binding modes of this compound with various biological targets, such as protein kinases or microbial enzymes. Quantitative Structure-Activity Relationship (QSAR) studies can help in understanding the relationship between the chemical structure and biological activity, guiding the design of more potent analogues. brieflands.com In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can be used to assess the drug-likeness of the compound and its derivatives early in the discovery process. acs.org
High-Throughput Screening: Experimental validation of computational predictions can be achieved through high-throughput screening of the compound against diverse panels of biological targets. This approach allows for the rapid identification of primary hits and the elucidation of the compound's mechanism of action.
Synthetic Chemistry: The development of efficient and versatile synthetic routes will be essential for generating a library of analogues for SAR studies. Modern synthetic methodologies can facilitate the rapid diversification of the core structure.
The synergy between these computational and experimental approaches will be pivotal in accelerating the discovery and development of new therapeutic agents based on the this compound scaffold. researchgate.net
Q & A
Q. What are the standard synthetic routes for 4-(5-nitrothiophen-2-YL)pyrimidin-2-amine, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions between nitrothiophene derivatives and pyrimidine precursors. For example, describes a method for synthesizing structurally similar thieno-pyrimidin-2-amine derivatives using aqueous ammonia under reflux (90°C for 5 hours). Key optimization parameters include:
- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to avoid decomposition.
- Catalyst selection : Base catalysts like NaH or K₂CO₃ can enhance nucleophilic substitution efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures yields high-purity products .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolve the 3D molecular structure and confirm regiochemistry of the nitrothiophene-pyrimidine linkage (e.g., SHELX programs for refinement, as noted in and ) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions; NOESY experiments clarify spatial arrangements.
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., BRAF V600E kinase, as in ). Focus on the nitro group’s electrostatic interactions and pyrimidine’s π-stacking potential .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with biological activity data from analogs (e.g., CDK2 inhibitors in ) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay standardization : Compare experimental conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, highlights BRAF inhibition assays using kinase-specific ATP concentrations, which may vary between labs .
- Structural validation : Confirm compound identity via X-ray crystallography () to rule out isomerism or degradation products .
- Meta-analysis : Pool data from structurally related compounds (e.g., and analogs) to identify trends in nitro group contributions to activity .
Q. What strategies improve solubility and bioavailability for in vivo studies of this compound?
Methodological Answer:
- Derivatization : Introduce hydrophilic groups (e.g., morpholine in ) via Suzuki coupling or Buchwald-Hartwig amination .
- Co-crystallization : Use co-formers like cyclodextrins (β-CD) to enhance aqueous solubility, monitored via phase solubility diagrams .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release, characterized by dynamic light scattering (DLS) .
Data-Driven Research Design
Q. How to design a high-throughput screening (HTS) pipeline for evaluating anticancer activity?
Methodological Answer:
Q. What experimental controls are essential for stability studies under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC .
- Light sensitivity : Store samples in amber vials and compare degradation rates under UV/vis light exposure.
- Metabolic stability : Use liver microsome assays (human/rat) to quantify CYP450-mediated metabolism .
Conflict Resolution in Structural Data
Q. How to address discrepancies in reported crystallographic data for pyrimidin-2-amine derivatives?
Methodological Answer:
- Re-refinement : Reanalyze raw diffraction data using SHELXL () with updated software parameters (e.g., TWIN/BASF commands for twinned crystals) .
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., hydrogen bonds in ) to identify packing variations .
- Validation tools : Apply checkCIF/PLATON to detect outliers in bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
